7,10-Diphenylfluoranthene
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Overview
Description
7,10-Diphenylfluoranthene: is an organic compound belonging to the fluoranthene family. It is characterized by the presence of two phenyl groups attached to the 7th and 10th positions of the fluoranthene core. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,10-Diphenylfluoranthene can be synthesized via the Knoevenagel/Diels–Alder method. This involves the reaction of fluoranthene derivatives with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a basis for scaling up the process. The Knoevenagel/Diels–Alder method remains a key approach for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 7,10-Diphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthene derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated fluoranthene derivatives .
Scientific Research Applications
7,10-Diphenylfluoranthene has a wide range of scientific research applications, including:
Biology: Its fluorescence properties make it useful in biological imaging and detection of specific biomolecules.
Industry: It is used in the development of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism by which 7,10-Diphenylfluoranthene exerts its effects is primarily through its interaction with specific molecular targets. Its fluorescence properties allow it to act as a probe, binding to target molecules and emitting light upon excitation. This interaction is often mediated by specific pathways involving electron transfer and energy absorption .
Comparison with Similar Compounds
7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene: This compound has bromine atoms attached to the phenyl groups, which can alter its electronic properties and reactivity.
Silicon-cored bis(7,10-diphenylfluoranthen-8-yl)diphenylsilane: This compound has a silicon core, providing different thermal and fluorescence properties compared to 7,10-Diphenylfluoranthene.
Uniqueness: this compound is unique due to its specific structural arrangement and electronic properties. Its ability to act as a fluorescent probe with high sensitivity and selectivity makes it distinct from other similar compounds .
Properties
IUPAC Name |
7,10-diphenylfluoranthene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-3-9-19(10-4-1)22-17-18-23(20-11-5-2-6-12-20)28-25-16-8-14-21-13-7-15-24(26(21)25)27(22)28/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXBDDUNADJPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C=C2)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457425 |
Source
|
Record name | Fluoranthene, 7,10-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55087-78-0 |
Source
|
Record name | Fluoranthene, 7,10-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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